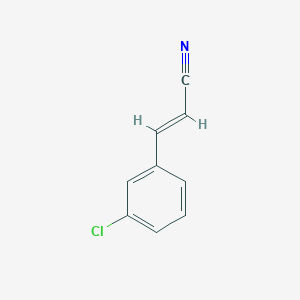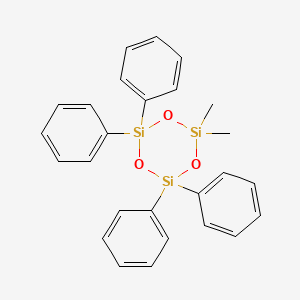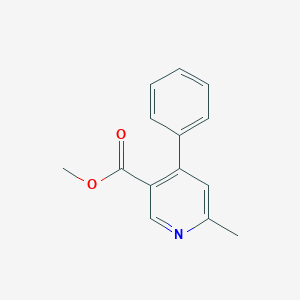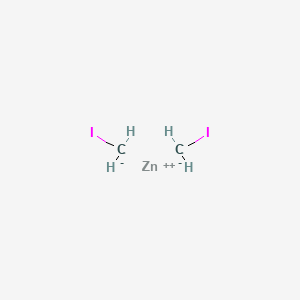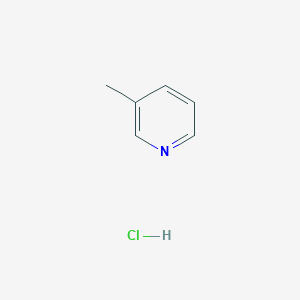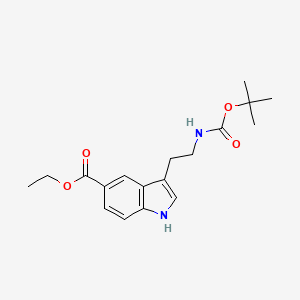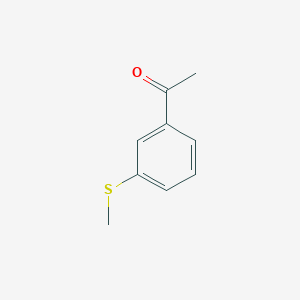
tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
Overview
Description
“tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate” is a chemical compound with the molecular formula C14H27NO5 . It has a molecular weight of 289.37 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 313.7±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.5±3.0 kJ/mol . The flash point is 103.3±18.7 °C . The compound has a molar refractivity of 61.8±0.3 cm³ .Scientific Research Applications
Synthesis of Bifunctional Monophosphinate DOTA Derivatives : This compound has been used in the synthesis of bifunctional cyclen-based ligands, which are crucial in radiopharmaceutical chemistry. These ligands can selectively bind to specific sites in biological systems, aiding in imaging and therapeutic applications (Řezanka et al., 2008).
Enantioselective Synthesis in Neurochemistry : In neurochemistry, this compound has been instrumental in the enantioselective synthesis of neuroexcitant analogues, such as ATPA, which can help in understanding the mechanisms of neuroexcitation and potentially lead to new treatments for neurological disorders (Pajouhesh et al., 2000).
Molecular and Crystal Structure Analysis : The compound has been used to study the molecular and crystal structure of L-cysteine derivatives. Understanding these structures is vital in developing new pharmaceuticals and in the field of crystallography (Kozioł et al., 2001).
Synthesis of Intermediates for Natural Products : This chemical has been utilized in synthesizing intermediates for natural products like Biotin. Biotin is essential in the metabolic cycle for synthesizing fatty acids, sugars, and amino acids (Qin et al., 2014).
Role in Peptide Synthesis : The tert-butoxycarbonyl (Boc) group, a key component of this compound, is widely used for amine protection in peptide synthesis. This is crucial in the production of peptides for research and therapeutic applications (Heydari et al., 2007).
Collagen Cross-Linking : In the field of biochemistry, it has been used for the synthesis of intermediates necessary for preparing collagen cross-links, which are significant in understanding bone and tissue biochemistry (Adamczyk et al., 1999).
Mechanism of Action
Target of Action
N-Boc-PEG-t-butyl ester, also known as t-Butyl 3-(2-N-BOC-aminoethoxy)propanoate, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of N-Boc-PEG-t-butyl ester are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
N-Boc-PEG-t-butyl ester acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The N-Boc-PEG-t-butyl ester enables the formation of these bifunctional molecules, facilitating the interaction between the E3 ligase and the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-PEG-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, N-Boc-PEG-t-butyl ester enables the selective degradation of target proteins via this pathway .
Pharmacokinetics
The properties of the resulting protacs, including their absorption, distribution, metabolism, and excretion (adme), would be crucial for their bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of N-Boc-PEG-t-butyl ester is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .
Action Environment
The action of N-Boc-PEG-t-butyl ester, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence its action, as the Boc group can be deprotected under acidic conditions . More research would be needed to fully understand how various environmental factors might influence the action, efficacy, and stability of n-boc-peg-t-butyl ester and the protacs it forms .
Biochemical Analysis
Biochemical Properties
N-Boc-PEG-t-butyl ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of N-Boc-PEG-t-butyl ester are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Boc-PEG-t-butyl ester involves its role as a linker in PROTACs . The compound facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand . This allows the PROTAC to recruit the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
Given its role in PROTAC synthesis, it is likely that its effects would be observed over the course of the degradation of the target protein .
Metabolic Pathways
Given its role in PROTAC synthesis, it is likely that it interacts with enzymes involved in protein ubiquitination and degradation .
Subcellular Localization
Given its role in PROTAC synthesis, it is likely that it is found wherever its target proteins are localized within the cell .
properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140544 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145119-18-2 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



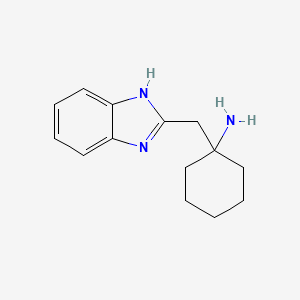
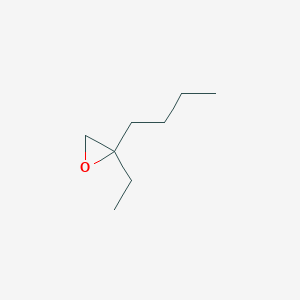
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis](/img/structure/B3047738.png)

![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)

